molecular formula C7H8BF3KNO2 B2940013 Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate CAS No. 1374247-42-3

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate

Cat. No.: B2940013
CAS No.: 1374247-42-3
M. Wt: 245.05
InChI Key: OOZVNYRZKSCHOM-UHFFFAOYSA-N
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Description

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate is a chemical compound with the empirical formula C7H8BF3KNO2 and a molecular weight of 245.05 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate can be synthesized through the reaction of 2,6-dimethoxypyridine with a boron trifluoride source in the presence of a potassium base . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and room temperature. The product is then purified through crystallization or other standard purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification processes to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production rate and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Research: It is utilized in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism by which Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In coupling reactions, the compound acts as a boron source, which interacts with palladium catalysts to form reactive species that enable the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-fluoropyrimidine-5-trifluoroborate
  • Potassium furan-3-trifluoroborate
  • Potassium 2-chloropyrimidine-5-trifluoroborate

Uniqueness

Potassium 2,6-dimethoxy-3-pyridinetrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy groups and pyridine ring contribute to its stability and reactivity, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

potassium;(2,6-dimethoxypyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BF3NO2.K/c1-13-6-4-3-5(8(9,10)11)7(12-6)14-2;/h3-4H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVNYRZKSCHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(N=C(C=C1)OC)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374247-42-3
Record name 1374247-42-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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